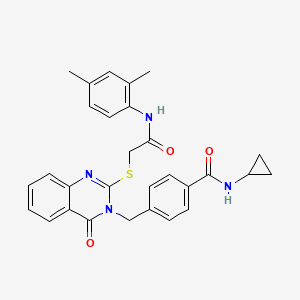
N-cyclopropyl-4-((2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-((2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinazoline derivatives have been synthesized and analyzed for their molecular structures, showcasing the diverse chemical reactions and structural configurations possible within this class of compounds. For instance, studies have demonstrated the synthesis of various quinazoline derivatives through reactions involving aminophenyl carbinol with nitriles and the subsequent methylation and hydrolysis processes (Gromachevskaya et al., 2017). These synthetic routes highlight the chemical flexibility and potential for modification inherent to quinazoline derivatives, enabling the development of compounds with targeted properties for specific applications.
Antimicrobial Applications
Several studies have focused on the synthesis of quinazoline derivatives with potential antimicrobial applications. Compounds have been designed to target various bacterial and fungal strains, offering a new avenue for the development of antimicrobial agents. For example, research has identified new quinazoline compounds with promising antibacterial and antifungal activities, suggesting their utility in combating infectious diseases (Desai et al., 2007). The exploration of these compounds includes not only their synthesis but also the evaluation of their efficacy against specific microbial targets, highlighting the potential of quinazoline derivatives in the development of new antimicrobial therapies.
Heterocyclic Chemistry and Potential Antipsychotic Agents
The integration of quinazoline structures into heterocyclic chemistry has also been explored for potential applications in the development of antipsychotic agents. By modifying the quinazoline core with various heterocyclic carboxamides, researchers have investigated the binding affinities to dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. This line of research underscores the versatility of quinazoline derivatives in medicinal chemistry, providing a foundation for the development of novel therapeutic agents (Norman et al., 1996).
Propiedades
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-18-7-14-24(19(2)15-18)31-26(34)17-37-29-32-25-6-4-3-5-23(25)28(36)33(29)16-20-8-10-21(11-9-20)27(35)30-22-12-13-22/h3-11,14-15,22H,12-13,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPFFMGYLFQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)

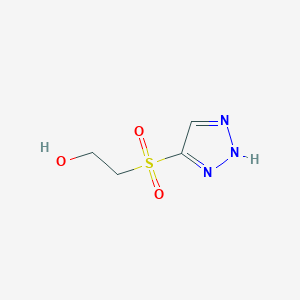

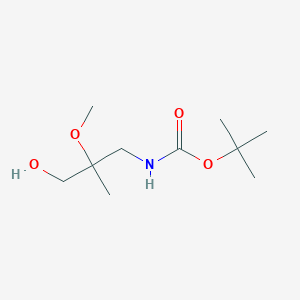
![1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2765723.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)
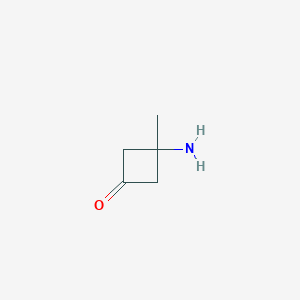
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)
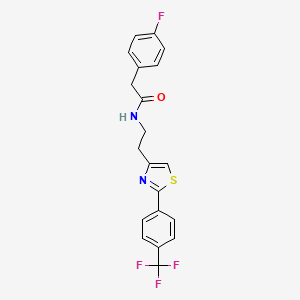
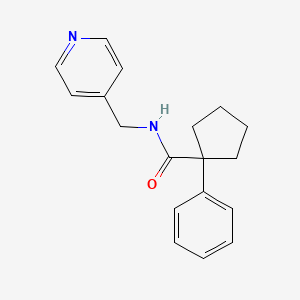
![(E)-N'-(2-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2765738.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)